![molecular formula C22H20FNO6S B7432829 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide
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Overview
Description
4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide is a synthetic compound that belongs to the class of sulfonamide compounds. It is commonly known as GW 501516 or Endurobol. The compound is known for its potential use in scientific research due to its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ).
Mechanism of Action
PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved endurance performance.
Biochemical and Physiological Effects:
In addition to its effects on endurance performance, 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide has been shown to have a number of other biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and have potential anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide in lab experiments is its ability to activate PPARδ in a selective and potent manner. However, one of the limitations of using this compound is that it has not been extensively studied in humans and its long-term safety is not yet fully understood.
Future Directions
There are a number of potential future directions for research involving 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide. These include further studies on its effects on endurance performance, as well as its potential use in treating metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the long-term safety of this compound and its potential for use in humans.
Synthesis Methods
The synthesis of 4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide involves the reaction of 4-fluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-6-(2-methoxyphenoxy)aniline to form the amide product.
Scientific Research Applications
4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide is commonly used in scientific research as a PPARδ agonist. It has been shown to enhance endurance performance in animal models by increasing fatty acid oxidation in skeletal muscles. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models.
properties
IUPAC Name |
4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO6S/c1-28-16-7-4-5-8-17(16)30-19-10-6-9-18(29-2)21(19)24-22(25)14-11-12-15(23)20(13-14)31(3,26)27/h4-13H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMLSRYGMPGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide |
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